![molecular formula C9H9N3O2 B6358784 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95% CAS No. 1783318-98-8](/img/structure/B6358784.png)

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

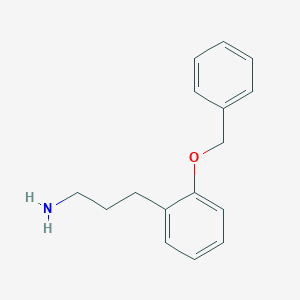

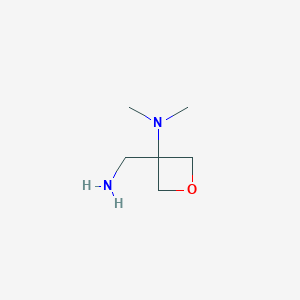

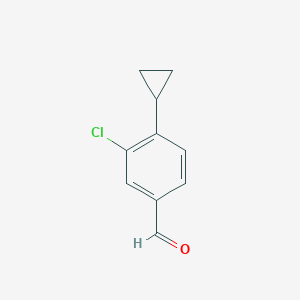

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with a molecular weight of 191.19 . It is a solid substance at room temperature . The IUPAC name for this compound is 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been reported in various studies . One method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is represented by the linear formula C9 H9 N3 O2 . The InChI code for this compound is 1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 191.19 .Scientific Research Applications

- Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features. Researchers have explored their potential as antimicrobial agents based on experimental and theoretical studies . These compounds may offer new avenues for combating bacterial and fungal infections.

- Imidazo[4,5-b]pyridines have been evaluated as antagonists for various biological receptors, including angiotensin II and thromboxane A2 . These interactions could have implications in cardiovascular health and other physiological processes.

- Some imidazo[4,5-b]pyridine derivatives act as dual inhibitors of FLT3 and aurora kinases. These compounds are being explored for the treatment of acute myeloid leukemia .

- The compound 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide has been reported as a nonbenzodiazepine anticonvulsant and anxiolytic agent . Its potential in neurological disorders warrants further investigation.

- Sulmazole, an imidazo[4,5-b]pyridine-based drug, acts as a cardiotonic agent . Understanding its mechanism of action and optimizing its therapeutic use could be valuable.

- A series of imidazo[4,5-b]pyridine derivatives demonstrated antifungal activity. Compound 7b, in particular, exhibited high mortality against P. polysora and comparable efficacy to the fungicide tebuconazole .

Antimicrobial Properties

Receptor Modulation

FLT3/Aurora Kinase Inhibition

Anticonvulsant and Anxiolytic Properties

Cardiotonic Effects

Fungicidal Activity

These applications highlight the versatility and potential of imidazo[4,5-b]pyridine derivatives in various scientific contexts. Further research and exploration are essential to fully unlock their benefits. 🌟 .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including angiotensin II receptors , and have shown potential as antimicrobial and anti-tubercular agents .

Mode of Action

Related imidazo[4,5-b]pyridine compounds have been reported to act as angiotensin ii receptor antagonists . This suggests that they may inhibit the binding of angiotensin II to its receptor, thereby modulating the renin-angiotensin system (RAS) and influencing blood pressure regulation.

Biochemical Pathways

Related compounds have been reported to influence the renin-angiotensin system (ras) through their antagonistic action on angiotensin ii receptors . This could potentially affect various downstream effects, including blood pressure regulation and electrolyte balance.

Result of Action

Related compounds have demonstrated various biological activities, including antimicrobial and anti-tubercular effects . These activities suggest that the compound may exert its effects at the molecular and cellular levels, potentially influencing various biological processes.

properties

IUPAC Name |

2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGGPNRDFQXHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2N1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)